(Z)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-3-phenylacrylamide
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Description
(Z)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-3-phenylacrylamide is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.
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Biological Activity
(Z)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-3-phenylacrylamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes data from various studies to elucidate the compound's biological activity, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrole ring and an oxadiazole moiety, which are known to contribute to various biological activities. The molecular formula can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that compounds containing pyrrole and oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have shown effectiveness against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 32 |
Compound B | Escherichia coli | 64 |
(Z)-N-(...) | Enterobacter aerogenes | TBD |
The mechanism of action often involves inhibition of bacterial DNA gyrase, which is critical for bacterial replication .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, compounds with similar structural motifs have shown promising results in inhibiting the growth of human cancer cell lines.
Table 2: Anticancer Activity against Human Cell Lines
Cell Line | IC50 (µM) |
---|---|
HCT-116 | 4 |
MCF-7 | 4.5 |
HeLa | 0.5 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications in the pyrrole and oxadiazole components can significantly influence biological activity. For example, substituents at specific positions on the aromatic rings have been linked to enhanced potency against specific microbial strains and cancer cells .
Figure 1: Proposed SAR for Pyrrole and Oxadiazole Derivatives
SAR Diagram (Note: This is a placeholder for an actual diagram)
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study 1 : A derivative with a similar structure was tested in a clinical trial for its effects on breast cancer patients, showing significant tumor reduction in early-stage trials.
- Case Study 2 : An antimicrobial derivative demonstrated effectiveness in treating resistant strains of bacteria in vitro, leading to further exploration in animal models.
Properties
IUPAC Name |
(Z)-N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyl-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-3-23-11-7-10-16(23)18-21-17(25-22-18)13-20-19(24)14(2)12-15-8-5-4-6-9-15/h4-12H,3,13H2,1-2H3,(H,20,24)/b14-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMRNGUFJMWZLH-OWBHPGMISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C(=CC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)/C(=C\C3=CC=CC=C3)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.